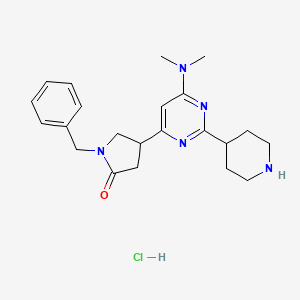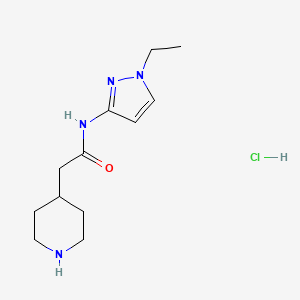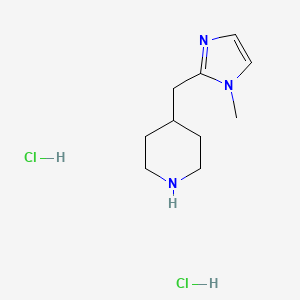
4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride
Vue d'ensemble
Description
The compound “4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride” is a heterocyclic compound . It is part of a novel series of mGluR2 positive allosteric modulators (PAMs), which have shown potential efficacy in treating psychosis .
Synthesis Analysis
The synthesis of similar imidazole derivatives has been reported in the literature . For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Applications De Recherche Scientifique
Synthesis of Anti-Malarial Agents : The synthesis of compounds related to 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride has been explored for potential anti-malarial applications. For instance, the study by Guo Qian-yi et al. focuses on designing and synthesizing compounds with a 4-piperazinyl quinoline ring, demonstrating a feasible method with high yields for anti-malarial drug synthesis (Guo Qian-yi, 2011).
Cancer Treatment Research : Research by Teffera et al. highlights the exploration of novel anaplastic lymphoma kinase (ALK) inhibitors, including compounds structurally similar to 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride, for cancer treatment. The study delves into the pharmacokinetics and enzymatic hydrolysis of these compounds, providing insights into their potential therapeutic applications (Teffera et al., 2013).
Metal-Based Chemotherapy Against Tropical Diseases : Navarro et al. conducted a study on the synthesis of metal complexes, including those derived from compounds like 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride, for potential use in metal-based chemotherapy against tropical diseases (Navarro et al., 2000).
Histamine H3 Receptor Research : Ishikawa et al. explored the design and synthesis of piperidine derivatives, including those structurally related to 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride, as potent agonists for the human histamine H3 receptor. This research has implications for the development of drugs targeting the histamine H3 receptor (Ishikawa et al., 2010).
Parkinson's Disease Research : Wright et al. identified a compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, demonstrating its potential application in Parkinson's disease treatment (Wright et al., 1999).
Propriétés
IUPAC Name |
4-[(1-methylimidazol-2-yl)methyl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-13-7-6-12-10(13)8-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGECTWCYUNHMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



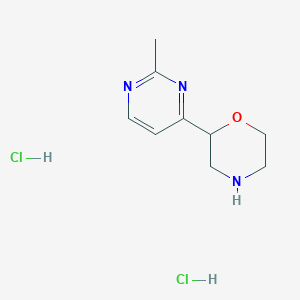
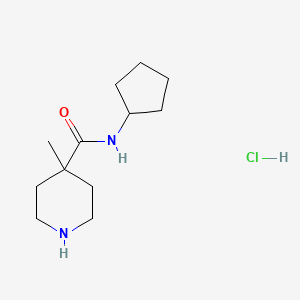

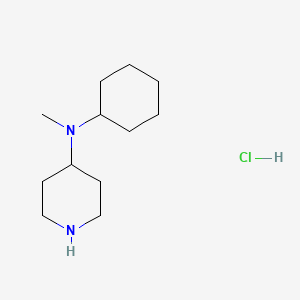

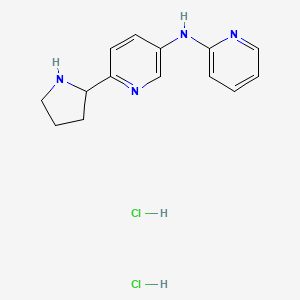
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride](/img/structure/B1402513.png)

![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)
![1'-(2-Fluoro-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402516.png)
![1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1402519.png)
